4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde
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Overview
Description
4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with a bromophenyl group and an aldehyde functional group. Piperazine derivatives are commonly found in various biologically active compounds, including pharmaceuticals and agrochemicals, due to their ability to modulate pharmacokinetic properties and interact with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group followed by its attachment to the piperazine ring via nucleophilic substitution.
Formation of the aldehyde group: The final step involves the oxidation of a primary alcohol to an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-[(2-bromophenyl)methyl]piperazine-1-carboxylic acid.
Reduction: 4-[(2-bromophenyl)methyl]piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)piperazine: Lacks the aldehyde group but has similar biological activity.
4-(4-bromophenyl)piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[(2-chlorophenyl)methyl]piperazine-1-carbaldehyde: Similar structure but with a chlorine atom instead of a bromine atom
Uniqueness
4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde is unique due to the presence of both the bromophenyl and aldehyde groups, which can enhance its reactivity and binding affinity to biological targets. This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4-[(2-bromophenyl)methyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-12-4-2-1-3-11(12)9-14-5-7-15(10-16)8-6-14/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAKFASEJNWVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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